1,2-Octadecanediol

Vue d'ensemble

Description

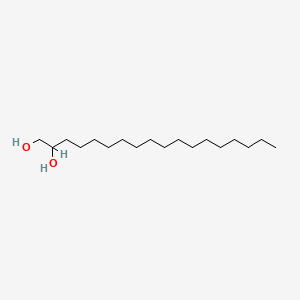

1,2-Octadecanediol, also known as octadecane-1,2-diol, is a glycol compound with the molecular formula C18H38O2. It is characterized by the presence of two hydroxy groups attached to the first and second carbon atoms of an octadecane chain. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Octadecanediol can be synthesized through the hydroxylation of octadecene using peracids. The reaction involves the addition of hydroxyl groups to the double bond of octadecene, resulting in the formation of this compound. The reaction conditions typically include the use of a peracid such as peracetic acid or performic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced through similar hydroxylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient production of this compound. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.

Analyse Des Réactions Chimiques

Synthetic Reactions and Preparation

1,2-Octadecanediol is synthesized via hydrolysis of its dibenzoate ester intermediates. A method detailed in Wagner (1943) involves:

-

Hydrogenation of unsaturated precursors : Methyl stearate derivatives are hydrogenated to saturate double bonds.

-

Hydrolysis of dibenzoate esters : Refluxing the glycol dibenzoate with potassium hydroxide in ethanol/water yields the diol .

Primary Metabolic Pathways

-

Beta-oxidation : Predominant for long-chain glycols, breaking the alkyl chain into acetyl-CoA units.

-

C-hydroxylation : Oxidative modification at terminal carbons.

-

Glucuronidation : Conjugation with glucuronic acid for excretion.

| Metabolic Pathway | Enzymes/Processes | Products |

|---|---|---|

| Beta-oxidation | Mitochondrial β-oxidation | Acetyl-CoA, shortened diols |

| C-hydroxylation | Cytochrome P450 enzymes | Hydroxylated derivatives |

| Glucuronidation | UDP-glucuronosyltransferases | Water-soluble glucuronides |

Shorter-chain analogs (e.g., 1,2-butanediol) are excreted unchanged or as glucuronides in urine , while longer chains favor oxidative breakdown .

Reaction Mechanism Insights

Computational studies on vicinal diols (e.g., 1,2-hexanediol) provide mechanistic analogies :

Hydrogen Transfer and Bond Rearrangements

-

Curvature coupling analysis : In similar glycols, hydrogen transfer involves sequential O–H and S–H bond formation, mediated by skeletal deformations (e.g., OCS bending) .

-

Adiabatic vibrational modes : Peaks in curvature diagrams correlate with bond stiffness. For example, higher curvature peaks in OH stretching (vs. SH) indicate stronger hydrogen bonding .

Key Observations for 1,2-Glycols :

-

Energy barriers increase with rigid heavy-atom frameworks (e.g., replacing S with O raises barriers by ~3 kcal/mol) .

-

Polarizing effects of alkyl radicals influence bond deformation timing (e.g., methyl radicals accelerate HH bond cleavage) .

Esterification and Oxidation

This compound undergoes typical diol reactions:

-

Esterification : Forms dibenzoates under benzoyl chloride treatment .

-

Oxidation : Secondary hydroxyl groups may oxidize to ketones under strong oxidizing agents (e.g., CrO₃), though direct studies are sparse.

| Property | Value | Source |

|---|---|---|

| Log P (octanol/water) | Estimated ~7.5 (hydrophobic) | |

| pKa (hydroxyl groups) | ~14–15 (typical for alcohols) |

Applications De Recherche Scientifique

Applications in Cosmetics

Emulsifying Agent

1,2-Octadecanediol is utilized as an emulsifier in cosmetic formulations. Its hydrophilic-lipophilic balance allows it to stabilize oil-in-water emulsions, enhancing the texture and stability of creams and lotions.

Moisturizing Properties

The compound exhibits excellent moisturizing properties due to its ability to form a protective barrier on the skin, preventing moisture loss. This makes it a popular ingredient in skincare products.

Hair Care Products

In hair care formulations, this compound is used for its ability to improve hair texture and manageability. It helps in conditioning treatments that enhance shine and reduce frizz.

Pharmaceutical Applications

Pediculicide

Recent studies have highlighted the efficacy of this compound as a novel pediculicide for treating head lice infestations. A randomized controlled trial demonstrated that a lotion containing 20% this compound was significantly more effective than traditional treatments like malathion. The mechanism of action is believed to involve disruption of the insect's cuticular lipid layer, leading to dehydration and death of the lice .

| Study Type | Participants | Treatment | Success Rate |

|---|---|---|---|

| Proof of Concept | 20 | This compound Lotion | 90% |

| Randomized Controlled Trial | 520 | This compound vs Malathion | 70.9% |

| Comparative Study | 121 | Lotion vs Alcohol-Free Mousse | 77.5% |

Food Additives

In food science, this compound serves as a food additive due to its emulsifying properties. It aids in stabilizing emulsions in products such as sauces and dressings, ensuring uniform texture and preventing separation.

Safety Profile

Safety assessments have indicated that this compound has a favorable safety profile when used in cosmetics and pharmaceuticals. Studies report no significant toxicity at recommended usage levels . The compound's oral LD50 is greater than 2000 mg/kg in rat studies, indicating low acute toxicity .

Mécanisme D'action

The mechanism of action of 1,2-octadecanediol involves its interaction with various molecular targets and pathways. In biological systems, the hydroxy groups of the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate enzymatic activity and influence metabolic pathways. Additionally, the amphiphilic nature of this compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Hexadecanediol: Similar to 1,2-octadecanediol but with a shorter carbon chain.

1,2-Dodecanediol: Another similar compound with an even shorter carbon chain.

1,2-Decanediol: A shorter chain diol with similar chemical properties.

Uniqueness

This compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. The longer chain length enhances its hydrophobic character, making it more suitable for applications in non-polar environments. Additionally, the increased chain length can influence the compound’s melting point, solubility, and interaction with other molecules.

Activité Biologique

1,2-Octadecanediol (C18H38O2) is a long-chain glycol that has garnered interest for its potential biological activities, particularly in the fields of dermatology and pest control. This article explores the compound's properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups (-OH) attached to the first and second carbon atoms of an octadecane chain. Its structure can be summarized as follows:

- Molecular Formula : C18H38O2

- Molecular Weight : 286.51 g/mol

- CAS Number : 89314-01-4

The presence of hydroxyl groups contributes to its hydrophilic properties, which play a crucial role in its biological activities.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Surfactant Activity : The compound acts as a surfactant, disrupting lipid membranes. This property has been exploited in clinical settings to treat infestations such as head lice by dehydrating the insects through disruption of their cuticular lipid layer .

- Skin Conditioning : As a component in cosmetic formulations, this compound serves as a skin conditioning agent and viscosity enhancer. Its ability to enhance skin hydration and improve texture is attributed to its molecular structure .

Efficacy Against Head Lice

A series of clinical studies have demonstrated the efficacy of this compound as a pediculicide:

- Study Overview : A multicenter, randomized controlled trial compared the efficacy of this compound lotion (20% alcohol) against traditional treatments like malathion.

- Results :

Safety Profile

While this compound is generally considered safe for topical use, some adverse reactions have been noted:

- In studies comparing formulations, adverse events were reported more frequently with the lotion than with malathion:

This indicates that while effective, formulations containing this compound may require careful monitoring for skin reactions.

Comparative Analysis with Other Glycols

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds such as caprylyl glycol and pentylene glycol.

| Compound | Molecular Weight | Application Area | Efficacy Against Lice | Skin Sensitization |

|---|---|---|---|---|

| This compound | 286.51 g/mol | Pediculicide | High | Moderate |

| Caprylyl Glycol | 174.26 g/mol | Cosmetic formulations | Low | Low |

| Pentylene Glycol | 118.17 g/mol | Skin conditioning | None | Low |

This table highlights that while this compound has significant efficacy against lice infestations, other glycols may have different applications and safety profiles.

Propriétés

IUPAC Name |

octadecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18-20H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAMHGPDZOVVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021743 | |

| Record name | 1,2-Octadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20294-76-2 | |

| Record name | 1,2-Octadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20294-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Octadecanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020294762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Octadecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Octadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9GD77RJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.